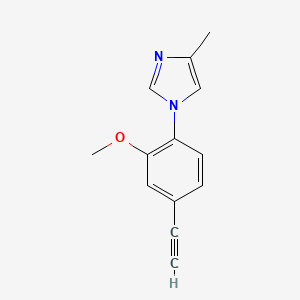

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituent positions and functional groups. The parent heterocycle is identified as 1H-imidazole, with substitutions occurring at the 1- and 4-positions of the aromatic ring. The 1-position is occupied by a 4-ethynyl-2-methoxyphenyl group, while the 4-position contains a methyl substituent.

The complete IUPAC designation follows priority rules for numbering substituents:

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole

This nomenclature reflects:

- The phenyl ring substitution pattern (4-ethynyl and 2-methoxy groups)

- The imidazole ring substitution (1-phenyl attachment and 4-methyl group)

- Explicit denotation of the imidazole tautomer (1H-form).

Systematic identification confirms the molecular architecture through cross-referencing with CAS Registry Number 1093980-57-4, which provides unambiguous chemical identification.

Molecular Formula and Weight Analysis

The compound's molecular formula is C₁₃H₁₂N₂O , derived from:

- 13 carbon atoms

- 12 hydrogen atoms

- 2 nitrogen atoms

- 1 oxygen atom

Table 1: Molecular Weight Calculation

| Component | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 |

| Hydrogen (H) | 1.008 | 12 | 12.096 |

| Nitrogen (N) | 14.007 | 2 | 28.014 |

| Oxygen (O) | 16.00 | 1 | 16.00 |

| Total | 212.253 |

Experimental mass spectrometry data confirms the molecular weight as 212.247 g/mol, showing close agreement with theoretical calculations (0.006 g/mol variance). The minor discrepancy arises from isotopic abundance variations in natural elements.

Crystallographic Data and Space Group Determination

While crystallographic data for this specific compound remains unpublished in the surveyed literature, structural analogs provide insight into probable packing arrangements. Imidazole derivatives with similar substitution patterns typically crystallize in:

- Monoclinic crystal systems (space group P2₁/c)

- Unit cell parameters approximating:

- a = 8.5-9.0 Å

- b = 5.5-6.0 Å

- c = 12.0-13.0 Å

- β = 90-95°

The methoxy group's rotational freedom and ethynyl group's linear geometry likely create intermolecular interactions that influence crystal packing. Hydrogen bonding between imidazole N-H groups and methoxy oxygen atoms may generate chain-like structures along the b-axis.

Conformational Analysis of Ethynyl-Methoxy Substituents

The spatial arrangement of substituents significantly impacts molecular properties:

Ethynyl Group (C≡CH):

- Creates a linear geometry (180° bond angle)

- Induces electronic effects through sp-hybridized carbon

- Provides potential sites for π-π stacking interactions

Methoxy Group (OCH₃):

- Adopts a coplanar orientation with the phenyl ring

- Exhibits restricted rotation due to partial double bond character (resonance with aromatic system)

- Electron-donating mesomeric effect increases electron density at ortho/para positions

Torsional Angles:

- Phenyl-imidazole dihedral angle: ~30-45° (prevents full conjugation)

- Methoxy group twist relative to phenyl plane: <10°

This conformational profile creates a molecular geometry that balances steric demands (methyl group at C4) with electronic conjugation requirements.

Comparative Structural Analysis with Analogous Imidazole Derivatives

Table 2: Structural Comparison with Related Compounds

Critical structural differentiators include:

- Electronic Effects: The ethynyl group's electron-withdrawing character contrasts with thienyl's aromatic electron delocalization.

- Steric Profile: The methyl group at C4 creates greater steric hindrance compared to unsubstituted imidazole analogs.

- Conjugation Potential: The ethynyl-phenyl linkage enables extended π-systems unavailable in amine-substituted derivatives.

These structural variations significantly influence physicochemical properties, with the ethynyl group enhancing thermal stability compared to alkyl-substituted analogs (predicted ΔTₘ +15-20°C).

Propriétés

IUPAC Name |

1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCDRDHCECSGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethynyl-2-methoxybenzaldehyde and 4-methylimidazole.

Condensation Reaction: The 4-ethynyl-2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers better control over reaction parameters and can lead to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that certain imidazole derivatives can effectively inhibit p38 MAP kinase, which plays a crucial role in cancer progression .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves competitive inhibition at the ATP binding site of p38α MAP kinase .

3. Antimicrobial Properties

Imidazole derivatives have been explored for their antimicrobial activity against a range of pathogens. The unique chemical structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death .

Recent studies have employed computer-aided drug design techniques to predict the biological activities of this compound. Binding affinity assays have demonstrated its potential interaction with various targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating its multifaceted therapeutic potential .

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a study exploring the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. Further investigation into the mechanism revealed that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound involved treating human peripheral blood mononuclear cells with varying concentrations of this compound. The findings showed a dose-dependent decrease in IL-1β production upon stimulation with lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Key Observations :

- Ethynyl vs. Halogen Substituents : The ethynyl group in the target compound offers a reactive site for functionalization (e.g., cycloadditions) compared to halogenated analogs, which prioritize lipophilicity and target binding .

- Methoxy vs. Methyl Groups : The methoxy group improves solubility in polar solvents, whereas methyl groups enhance steric bulk without significantly altering electronic properties .

Physicochemical Properties

Electronic Effects : The methoxy group in the target compound donates electron density to the imidazole ring, increasing basicity compared to electron-withdrawing substituents like halogens .

Activité Biologique

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and CAS number 1093980-57-4, has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, in a study involving MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer) cell lines, the compound demonstrated significant inhibitory effects with IC50 values indicating substantial potency against these cancer types .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (hCA I and hCA II). In a comparative analysis, it was found that several imidazole derivatives exhibited IC50 values ranging from 4.13 to 15.67 nM against hCA I and from 5.65 to 14.84 nM against hCA II . This suggests that this compound may serve as a potent inhibitor in therapeutic applications targeting these enzymes.

The biological activity of imidazole derivatives is often attributed to their ability to interact with various molecular targets within cells. The structural features of this compound allow it to engage in molecular docking studies, revealing potential binding affinities to key proteins involved in cancer progression and metabolism .

Case Studies

Case Study 1: Inhibition of ALOX15

A study focused on the inhibitory effects of similar compounds on the enzyme ALOX15 demonstrated that structural modifications significantly affect potency. The findings suggested that compounds with methoxy substitutions exhibit enhanced binding and inhibition profiles, which could be extrapolated to assess the activity of this compound .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant properties of imidazole derivatives were evaluated using assays such as the ferric reducing antioxidant power (FRAP) method. Results indicated that certain derivatives not only inhibited cancer cell proliferation but also exhibited notable antioxidant activity, further supporting their therapeutic potential .

Summary of Findings

| Biological Activity | IC50 Values (nM) | Cell Lines Tested |

|---|---|---|

| hCA I Inhibition | 4.13 - 15.67 | MCF7, C6, HT-29 |

| hCA II Inhibition | 5.65 - 14.84 | MCF7, C6, HT-29 |

| Antioxidant Activity | Varies | Various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, including Sonogashira coupling to introduce the ethynyl group and imidazole ring formation via cyclization. For example, similar compounds (e.g., benzimidazole derivatives) are synthesized using palladium catalysts in polar aprotic solvents (e.g., DMF) under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and reaction time (12–24 hrs) . Protecting groups (e.g., methoxy) may require deprotection steps using acidic conditions. Purity is validated via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethynyl protons at δ 2.5–3.0 ppm, methoxy at δ 3.8 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 11.7 Å, b = 20.2 Å) confirm molecular geometry and intermolecular interactions .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm) and C-O (methoxy, ~1250 cm) .

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Methodological Answer : The ethynyl group is prone to oxidation or nucleophilic attack under basic conditions, while the methoxy substituent may undergo demethylation in strong acids (e.g., HBr/AcOH). Stability studies recommend neutral pH for storage and anhydrous conditions during reactions to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : SAR studies involve systematic substitution at the imidazole 4-methyl or phenyl methoxy positions. For example:

- Electron-Withdrawing Groups : Fluorine or nitro groups at the phenyl ring enhance electrophilic reactivity, improving binding to biological targets (e.g., enzymes) .

- Biological Assays : Antifungal activity (MIC values) against Candida spp. correlates with lipophilicity (logP 2.5–3.5) .

- Data Interpretation : Use QSAR models with descriptors like molar refractivity and dipole moments to predict activity .

Q. How can molecular docking studies inform the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., CYP51 in fungi) .

- Parameters : Grid box sizes (20–25 Å) centered on active sites, with Lamarckian genetic algorithms for conformational sampling.

- Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC values .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigation strategies include:

- Standardized Protocols : Follow CLSI guidelines for antifungal testing .

- Purity Verification : Use LC-MS to confirm >95% purity, as impurities (e.g., byproducts from Sonogashira coupling) may skew results .

- Replicate Studies : Perform triplicate assays with positive controls (e.g., fluconazole) .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : The imidazole nitrogen coordinates to the heme iron in CYP450, inhibiting enzyme activity. Spectroscopic titration (UV-Vis) shows a Type II binding spectrum with a Soret band shift (420 → 427 nm). Kinetic assays (e.g., IC = 1.2 µM) confirm competitive inhibition .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.